molecular formula C15H20ClF3N4 B2671182 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane CAS No. 338761-58-3

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane

Cat. No.: B2671182
CAS No.: 338761-58-3
M. Wt: 348.8
InChI Key: SULIKMMARSUTLI-UHFFFAOYSA-N
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Description

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[45]decane is a complex organic compound characterized by its unique spiro structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridine ring, introduction of the trifluoromethyl group, and the construction of the spiro structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to stringent safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane stands out due to its spiro structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,3-dimethyl-1,4,8-triazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClF3N4/c1-13(2)9-21-14(22-13)3-5-23(6-4-14)12-11(16)7-10(8-20-12)15(17,18)19/h7-8,21-22H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULIKMMARSUTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2(N1)CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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